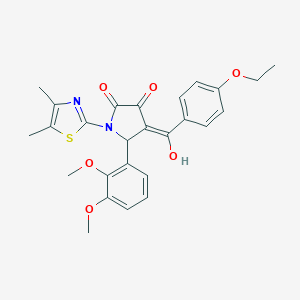![molecular formula C28H32N2O4 B266783 (E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266783.png)
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate, commonly known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a derivative of pyrrolidine and is often used as a fluorescent probe for imaging biological systems.
Mechanism of Action
BDP works by binding to specific targets within biological systems and emitting fluorescence when excited by light of a certain wavelength. The exact mechanism of action of BDP is not fully understood, but it is thought to involve the formation of a complex between BDP and the target molecule, which results in a change in the fluorescence properties of BDP.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is generally considered to be non-toxic and non-invasive, making it a safe and effective tool for studying biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDP is its high sensitivity and specificity for labeling biological systems. It is also relatively easy to use and can be applied to a wide range of biological samples. However, BDP does have some limitations, including its relatively short half-life and the need for specialized equipment to detect and analyze fluorescence signals.
Future Directions
There are many potential future directions for research involving BDP. One area of interest is the development of new imaging techniques that utilize BDP to study biological systems at the molecular level. Another area of research is the exploration of new applications for BDP, such as in the development of new diagnostic tools or therapeutic agents. Overall, BDP has great potential for advancing our understanding of biological systems and for developing new tools for scientific research.
Synthesis Methods
BDP can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the condensation of 4-(propan-2-yl)benzaldehyde with pyrrolidine-3-carboxylic acid, followed by the addition of diethylamine and subsequent reaction with 2,4-pentanedione. The resulting product is then treated with benzofuran-2-carboxylic acid to yield BDP.
Scientific Research Applications
BDP has been extensively studied for its applications in scientific research, particularly in the field of fluorescence microscopy. BDP is commonly used as a fluorescent probe to label and image various biological systems, including cells, tissues, and proteins. It has also been used to study the localization and trafficking of proteins, as well as to monitor changes in intracellular calcium levels.
properties
Product Name |
(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate |
|---|---|
Molecular Formula |
C28H32N2O4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O4/c1-5-29(6-2)15-16-30-25(20-13-11-19(12-14-20)18(3)4)24(27(32)28(30)33)26(31)23-17-21-9-7-8-10-22(21)34-23/h7-14,17-18,25,32H,5-6,15-16H2,1-4H3 |
InChI Key |
NYMFGGQWXMSEAM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266701.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266720.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(5-methyl-2-furyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266722.png)
![4-[4-(allyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266724.png)
![(E)-(3,4-dimethoxyphenyl){2-(4-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266728.png)